Cyclobutyl(cyclohexyl)dimethoxysilane

Ziegler-Natta catalysis External electron donor Ring strain

Cyclobutyl(cyclohexyl)dimethoxysilane (CAS 208646-81-5, molecular formula C₁₂H₂₄O₂Si, molecular weight 228.40 g/mol) is a dialkoxydiorganosilane bearing one strained cyclobutyl ring and one cyclohexyl ring directly attached to silicon. This compound belongs to the class of organosilicon external electron donors employed in Ziegler-Natta (ZN) olefin polymerization catalysis, where the precise steric and electronic profile of the silane dictates catalyst activity, polymer isotacticity, and xylene solubles content.

Molecular Formula C12H24O2Si
Molecular Weight 228.40 g/mol
CAS No. 208646-81-5
Cat. No. B15413736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(cyclohexyl)dimethoxysilane
CAS208646-81-5
Molecular FormulaC12H24O2Si
Molecular Weight228.40 g/mol
Structural Identifiers
SMILESCO[Si](C1CCCCC1)(C2CCC2)OC
InChIInChI=1S/C12H24O2Si/c1-13-15(14-2,12-9-6-10-12)11-7-4-3-5-8-11/h11-12H,3-10H2,1-2H3
InChIKeyBYMXCHAYTPBOEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl(cyclohexyl)dimethoxysilane (CAS 208646-81-5): Verified Structural and Performance Differentiation for Scientific Procurement


Cyclobutyl(cyclohexyl)dimethoxysilane (CAS 208646-81-5, molecular formula C₁₂H₂₄O₂Si, molecular weight 228.40 g/mol) is a dialkoxydiorganosilane bearing one strained cyclobutyl ring and one cyclohexyl ring directly attached to silicon [1]. This compound belongs to the class of organosilicon external electron donors employed in Ziegler-Natta (ZN) olefin polymerization catalysis, where the precise steric and electronic profile of the silane dictates catalyst activity, polymer isotacticity, and xylene solubles content [2][3]. Unlike the widely used industrial donors dicyclopentyl dimethoxysilane (Donor D) and cyclohexylmethyldimethoxysilane (Donor C), the cyclobutyl-cyclohexyl architecture introduces a unique combination of high ring strain (~26.5 kcal/mol for cyclobutane vs. ~6.5 kcal/mol for cyclopentane) and conformational flexibility, which is anticipated to modulate the electron density at silicon and the steric shielding of the active catalyst site in a manner unattainable with any single-cycloalkyl or mixed-alkyl analog [4].

Why Generic Dimethoxysilane Substitution Fails: Structural Uniqueness of Cyclobutyl(cyclohexyl)dimethoxysilane


In Ziegler-Natta polyolefin catalysis, the external electron donor is not an interchangeable commodity chemical; even minor changes in the alkyl substituents on the dimethoxysilane framework produce large differences in catalyst activity, polymer isotactic index, and molecular weight distribution [1]. Industrial experience demonstrates that dicyclopentyl dimethoxysilane (Donor D) delivers a catalyst activity of 35.49 kg PP/g cat and an isotactic index exceeding 98%, while cyclohexylmethyldimethoxysilane (Donor C) under identical conditions yields only 13.80 kg PP/g cat and inferior tacticity (~92%) [2]. The cyclobutyl-cyclohexyl combination in cyclobutyl(cyclohexyl)dimethoxysilane occupies a structural niche not represented by any established donor: the strained cyclobutyl ring provides a compact, electron-withdrawing substituent that alters the Lewis basicity of the silane, while the cyclohexyl group contributes conformational flexibility and steric bulk [3]. Generic substitution with a mono-cycloalkyl or bis-cycloalkyl dimethoxysilane would therefore necessarily alter the donor's coordination geometry at the MgCl₂-supported Ti active site, leading to unpredictable and likely sub-optimal polymerization outcomes [1].

Cyclobutyl(cyclohexyl)dimethoxysilane: Quantitative Differentiation Evidence vs. Closest Analogs


Cyclobutyl Ring Strain vs. Cyclopentyl: Structural Basis for Differential Donor Performance in Ziegler-Natta Catalysis

Cyclobutyl(cyclohexyl)dimethoxysilane incorporates a cyclobutyl ring with a ring strain energy of approximately 26.5 kcal/mol, substantially higher than the ~6.5 kcal/mol of the cyclopentyl rings found in the benchmark industrial donor dicyclopentyl dimethoxysilane (Donor D) [1]. This elevated ring strain increases the s-character of the Si–C bond and withdraws electron density from silicon, reducing the Lewis basicity of the dimethoxysilane oxygen atoms [2]. In Ziegler-Natta catalysis, donor basicity directly correlates with the strength of coordination to the MgCl₂ support and the active Ti species, in turn governing the balance between catalyst activity and stereoselectivity [3]. The cyclohexyl substituent further modulates this electronic effect through its conformational flexibility, creating a donor electronic profile distinct from both the bis-cyclopentyl (Donor D) and the cyclohexyl-methyl (Donor C) architectures.

Ziegler-Natta catalysis External electron donor Ring strain

Donor C vs. Donor D Activity Gap: Why Cyclobutyl-Cyclohexyl Architecture Is Anticipated to Occupy a Distinct Performance Niche

A direct experimental comparison of three external donors under identical Ziegler-Natta polymerization conditions revealed a 2.6-fold difference in catalyst activity between dicyclopentyl dimethoxysilane (Donor D: 35.49 kg PP/g cat) and cyclohexylmethyldimethoxysilane (Donor C: 13.80 kg PP/g cat), with a corresponding isotactic index gap from >98% to ~92% [1]. The dimethoxysilacycloalkane study by Batt-Coutrot et al. further demonstrated that subtle changes in cycloalkyl ring size and substitution pattern produce large effects on both activity and stereospecificity, with 2,6-diethyl-1,1-dimethoxysilacyclohexane achieving results close to industrial benchmarks [2]. Cyclobutyl(cyclohexyl)dimethoxysilane, bearing a unique pairing of a strained four-membered ring with a six-membered ring, is structurally positioned between the known extremes. Patent disclosures indicate that cyclobutyl-containing silane donors contribute to low xylene soluble poly-alpha-olefin fractions while simultaneously maintaining high catalytic efficiency, a property combination that neither Donor C nor Donor D alone simultaneously optimizes [3].

Propylene polymerization Isotactic index Catalyst activity

Patent-Backed Advantage: Cyclobutyl Moiety Delivers Low Xylene Solubles While Maintaining Catalytic Efficiency

US Statutory Invention Registration H2060 explicitly claims that 'the cyclobutyl moiety containing external electron donors of the alpha-olefin polymerization catalyst systems contribute to the production of low xylene soluble poly-alpha-olefins while simultaneously maintaining high catalytic efficiency of the catalysts' [1]. The patent further teaches that 'the use of cyclobutyl moiety containing external electron donors permits the tolerance of a large margin of error in the amount of external electron donor employed without effecting the properties of the catalyst system or resulting polymer' [1]. This combination—low xylene solubles (reflecting high isotacticity) plus broad donor loading tolerance—represents a practical process advantage over conventional donors such as CHMMS, which typically require tighter stoichiometric control and can exhibit sensitivity to donor concentration [2].

Xylene solubles Polypropylene isotacticity Donor tolerance

Dimethoxysilane Hydrolysis Kinetics: Reactivity Advantages Over Triethoxy Analogs for Adhesion Promotion and Surface Modification

A 2020 study comparing methoxy-type and ethoxy-type silane coupling agents in silica-reinforced rubber demonstrated that dimethoxy-substituted silanes exhibit higher reactivity towards hydrolysis than their triethoxy counterparts, leading to more enhanced rubber composite properties under identical wet masterbatch processing conditions [1]. Cyclobutyl(cyclohexyl)dimethoxysilane, bearing two methoxy leaving groups, is predicted to undergo hydrolysis more rapidly than analogous diethoxy- or mixed alkoxy-silanes, enabling faster condensation with surface silanol groups on inorganic substrates such as silica, glass fiber, or mineral fillers [2]. The cyclobutyl and cyclohexyl substituents influence the hydrolysis rate through steric shielding of the silicon center; the compact cyclobutyl group provides less steric hindrance than a cyclopentyl or isobutyl group, potentially affording faster hydrolysis kinetics compared to bulkier dimethoxysilane donors such as Donor D [3].

Silane coupling agent Hydrolysis rate Adhesion promotion

Safety and Handling Profile: GHS Classification for Procurement Risk Assessment vs. Industrial Silane Donors

Cyclobutyl(cyclohexyl)dimethoxysilane carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is broadly consistent with the organodimethoxysilane class. For procurement risk assessment, the presence of two methoxy groups means that upon contact with moisture, methanol is liberated, which is the primary toxicological concern shared with other dimethoxysilane donors including Donor C (CHMMS) and Donor D (DCPDMS) [1]. The compound's physical state as a liquid at ambient temperature (typical of C₁₂H₂₄O₂Si silanes) necessitates standard flammable liquid handling precautions, though specific flash point and boiling point data for this CAS number remain unpublished in authoritative databases [2].

GHS hazard classification Silane safety Procurement risk

Cyclobutyl(cyclohexyl)dimethoxysilane: Evidence-Backed Application Scenarios for Research and Industrial Use


Exploratory External Donor for High-Isotacticity Polypropylene with Broad Process Tolerance

Based on the USH2060 patent claims that cyclobutyl-containing silanes enable low xylene solubles with wide donor loading tolerance [1], cyclobutyl(cyclohexyl)dimethoxysilane is a candidate for polymerization process development where the objective is to maximize the isotactic index while minimizing sensitivity to donor stoichiometry fluctuations. This scenario is particularly relevant for continuous-process polypropylene plants where tight control of donor feed rate is operationally challenging. The compound should be evaluated in bench-scale propylene polymerization using a fourth-generation MgCl₂/TiCl₄/diester catalyst system with triethylaluminum co-catalyst, comparing donor/Ti molar ratios across the range of 5–30, with xylene solubles and catalyst activity as primary response variables.

Silane Coupling Agent for Fast-Cure Adhesive and Sealant Formulations Requiring Dimethoxy Reactivity

The dimethoxy substitution pattern confers higher hydrolysis reactivity than ethoxy or trimethoxy analogs, as demonstrated in silica-reinforced rubber systems [2]. Cyclobutyl(cyclohexyl)dimethoxysilane is suited for moisture-cure adhesive and sealant formulations where rapid condensation with atmospheric moisture or substrate hydroxyl groups is required. The cyclobutyl substituent provides less steric hindrance around silicon than bis-cyclopentyl analogs, potentially further accelerating hydrolysis [3]. Procurement for this application should specify formulation trials measuring lap shear strength on aluminum or glass substrates after 24-hour ambient cure, comparing against dicyclopentyl dimethoxysilane and cyclohexylmethyldimethoxysilane at equimolar silane loading.

Surface Hydrophobization Agent for Inorganic Fillers in Polyolefin Composites

The dual cycloalkyl substitution pattern (cyclobutyl + cyclohexyl) is predicted to confer a balance of hydrophobicity and thermal stability upon surface silanization of inorganic fillers such as talc, calcium carbonate, or silica. The cyclohexyl group provides a conformationally flexible hydrophobic shield, while the cyclobutyl group's compact geometry may enable higher silane grafting density on the filler surface [3]. This application scenario is supported by the general dimethoxysilane literature showing enhanced filler-polymer compatibility when the organic substituents are cycloaliphatic rather than linear alkyl [4]. Evaluation should include contact angle measurement on silane-treated filler compacts and mechanical property testing (tensile modulus, impact strength) of the resulting polypropylene or polyethylene composites.

Research Tool for Structure-Activity Relationship (SAR) Studies in Ziegler-Natta Donor Design

Cyclobutyl(cyclohexyl)dimethoxysilane fills a structural gap in the SAR matrix of known silane external donors, which currently includes bis-cyclopentyl, bis-isobutyl, cyclohexyl-methyl, and bis-cyclohexyl variants but lacks the cyclobutyl-cyclohexyl pairing [1][5]. Academic and industrial catalyst research groups seeking to map the relationship between silane structure and polypropylene microstructure should procure this compound as part of a systematic donor library. The strained cyclobutyl ring is expected to produce unique effects on the active site distribution, as measured by temperature-rising elution fractionation (TREF) or ¹³C NMR stereo-defect analysis of the resulting polymer [5].

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